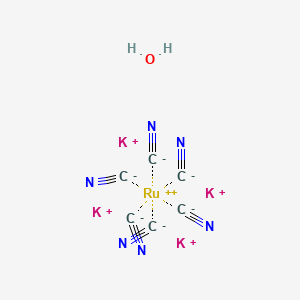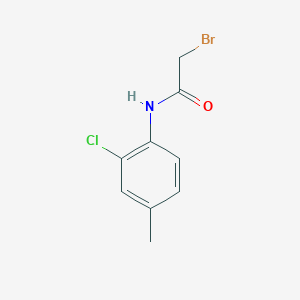
2-bromo-N-(2-chloro-4-methylphenyl)acetamide
Overview
Description
“2-bromo-N-(2-chloro-4-methylphenyl)acetamide” is a chemical compound. It has a molecular formula of C9H9BrClNO . The compound is also known as “N-(2-Bromo-4-methylphenyl)acetamide” and has a molecular weight of 228.086 .
Molecular Structure Analysis
The molecular structure of “2-bromo-N-(2-chloro-4-methylphenyl)acetamide” consists of a bromine atom and a chlorine atom attached to a benzene ring, which is further connected to an acetamide group .Scientific Research Applications
Chemical and Pharmacological Research
Acetamides, including structures related to 2-bromo-N-(2-chloro-4-methylphenyl)acetamide, have been studied for their chemical and pharmacological properties. Research on novel synthetic opioids has examined the chemistry of N-substituted benzamides and acetamides, highlighting their significance in pharmacological studies due to their interactions with opioid receptors and potential for abuse (Sharma et al., 2018).
Environmental and Toxicological Studies
Acetamide derivatives have been evaluated for their environmental presence and toxicological effects. For instance, the degradation of acetaminophen, which can generate acetamide as a by-product, has been extensively studied to understand its environmental impact and the effectiveness of various advanced oxidation processes in removing these contaminants from water (Qutob et al., 2022).
Biochemical Research
The biochemical effects of acetamides and their derivatives have been a subject of study, particularly in the context of hepatotoxicity and other physiological responses to drug exposure. This research is crucial for understanding the mechanisms of action and potential therapeutic or adverse effects of acetamide-containing compounds (Juma et al., 2015).
Synthetic Organic Chemistry
Advancements in synthetic organic chemistry have also been documented, focusing on the development of new N-acylation reagents and chiral ligands that could potentially be applied in the synthesis and study of compounds like 2-bromo-N-(2-chloro-4-methylphenyl)acetamide. These studies contribute to the field by providing new methods for the selective synthesis of complex organic molecules (Kondo & Murakami, 2001).
properties
IUPAC Name |
2-bromo-N-(2-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-6-2-3-8(7(11)4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQFCSJDMJRONG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-chloro-4-methylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



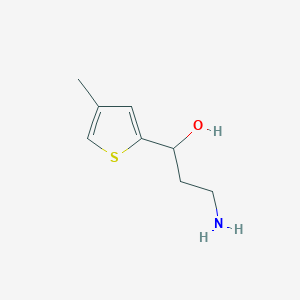

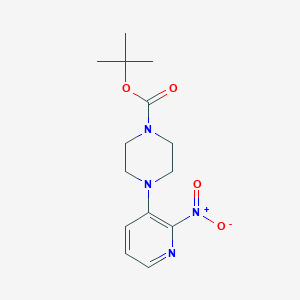
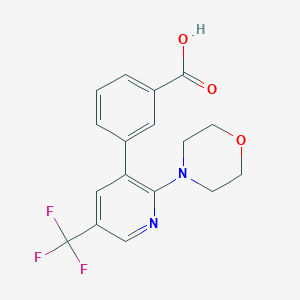
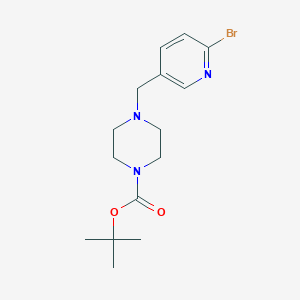
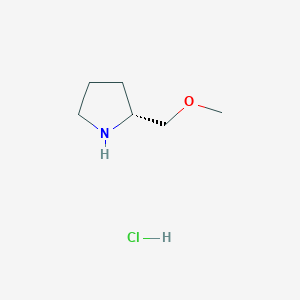
![2-Boc-2,7-diazaspiro[4.5]decane oxalate](/img/structure/B1443847.png)
![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1443848.png)

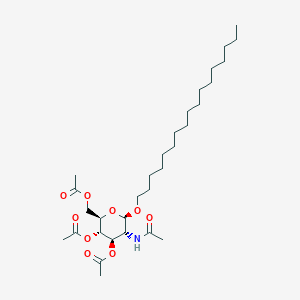
![9-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole](/img/structure/B1443852.png)
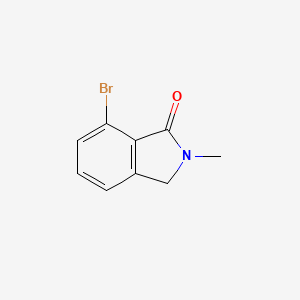
![1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1443855.png)
